molecular formula C8H16Cl2O B15176854 1,1'-Oxybis(chlorobutane) CAS No. 53622-12-1

1,1'-Oxybis(chlorobutane)

Cat. No.: B15176854
CAS No.: 53622-12-1
M. Wt: 199.11 g/mol
InChI Key: RMGBJBITSZIYKA-UHFFFAOYSA-N
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Description

1,1’-Oxybis(chlorobutane) is an organic compound with the molecular formula C8H16Cl2O. It is also known as bis(4-chlorobutyl) ether. This compound is characterized by the presence of two chlorobutane groups connected by an oxygen atom. It is a colorless liquid with a boiling point of approximately 400 K .

Preparation Methods

1,1’-Oxybis(chlorobutane) can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with a dehydrating agent such as sulfuric acid, which facilitates the formation of the ether linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

In industrial settings, the production of 1,1’-Oxybis(chlorobutane) may involve continuous-flow processes where 4-chlorobutanol is reacted with a suitable dehydrating agent in a plug-flow reactor. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

1,1’-Oxybis(chlorobutane) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in 1,1’-Oxybis(chlorobutane) can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl ether.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction Reactions: Reduction of 1,1’-Oxybis(chlorobutane) can yield the corresponding alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

1,1’-Oxybis(chlorobutane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(chlorobutane) involves its interaction with nucleophiles, leading to substitution reactions. The oxygen atom in the ether linkage can act as a nucleophilic site, facilitating the formation of new chemical bonds. The chlorine atoms can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

1,1’-Oxybis(chlorobutane) can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of 1,1’-Oxybis(chlorobutane) due to the presence of chlorine atoms.

Properties

CAS No.

53622-12-1

Molecular Formula

C8H16Cl2O

Molecular Weight

199.11 g/mol

IUPAC Name

1-chloro-1-(1-chlorobutoxy)butane

InChI

InChI=1S/C8H16Cl2O/c1-3-5-7(9)11-8(10)6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

RMGBJBITSZIYKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(OC(CCC)Cl)Cl

Origin of Product

United States

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